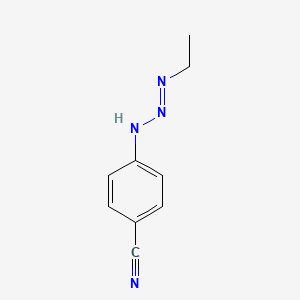![molecular formula C22H15Cl2N5S B14005191 4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide CAS No. 58285-67-9](/img/structure/B14005191.png)
4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide is a compound known for its diverse pharmacological effects. It belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial properties .
Preparation Methods
The synthesis of 4-(2,4-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide typically involves the reaction of appropriate hydrazonoyl halides with 4,5-dihydro-1H-pyrazole-1-carbothioamides in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dioxane and is monitored by thin-layer chromatography (TLC) until completion . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2,4-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
4-(2,4-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic systems.
Medicine: Its pharmacological properties are being explored for potential use in treating various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways. Molecular docking studies have shown that it binds effectively to the active sites of these enzymes, thereby disrupting their function .
Comparison with Similar Compounds
4-(2,4-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide can be compared with other pyrazole derivatives such as:
3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides: These compounds also exhibit significant biological activities and are used in similar applications.
Hydrazine-coupled pyrazoles: Known for their potent antileishmanial and antimalarial activities. The uniqueness of 4-(2,4-dichlorophenyl)diazenyl-3,5-diphenyl-pyrazole-1-carbothioamide lies in its specific molecular structure, which imparts distinct pharmacological properties and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
58285-67-9 |
|---|---|
Molecular Formula |
C22H15Cl2N5S |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)diazenyl]-3,5-diphenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C22H15Cl2N5S/c23-16-11-12-18(17(24)13-16)26-27-20-19(14-7-3-1-4-8-14)28-29(22(25)30)21(20)15-9-5-2-6-10-15/h1-13H,(H2,25,30) |
InChI Key |
AEBWHFSCUWQDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C(=S)N)C3=CC=CC=C3)N=NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)


![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)

![3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)



![6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine](/img/structure/B14005133.png)
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)


